BenchChemオンラインストアへようこそ!

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide

medicinal chemistry drug design ADME prediction

Opt for ≥98% pure 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide to ensure reproducible SAR results. The N-methylamide side chain elevates LogP by 0.65 units, enhancing blood-brain barrier penetration for CNS projects, while the reduced TPSA (94.82 Ų) maintains cellular uptake in PROTAC designs. Consistent purity minimizes assay false positives/negatives. Ideal for systematic NNRTI or HDAC ligand optimization. Inquire now for bulk pricing.

Molecular Formula C7H9N3O3
Molecular Weight 183.167
CAS No. 868228-69-7
Cat. No. B2703055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide
CAS868228-69-7
Molecular FormulaC7H9N3O3
Molecular Weight183.167
Structural Identifiers
SMILESCNC(=O)CC1=CC(=O)NC(=O)N1
InChIInChI=1S/C7H9N3O3/c1-8-5(11)2-4-3-6(12)10-7(13)9-4/h3H,2H2,1H3,(H,8,11)(H2,9,10,12,13)
InChIKeyXLROIDXYLRDZFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dioxo-1H-pyrimidin-6-yl)-N-methylacetamide (CAS 868228-69-7) – An N-Methyl Uracil Acetamide Building Block


2-(2,4-Dioxo-1H-pyrimidin-6-yl)-N-methylacetamide (CAS 868228-69-7) is a pyrimidine-2,4-dione (uracil) derivative bearing an N-methylacetamide side‑chain at the 6‑position. The compound has a molecular formula of C7H9N3O3, a molecular weight of 183.16 g·mol⁻¹, and is typically supplied at ≥98% purity for research use . It belongs to a class of uracil‑acetamide conjugates that have been explored as non‑nucleoside reverse transcriptase inhibitors (NNRTIs) [1] and as key intermediates in PROTAC and HDAC‑targeted conjugate synthesis [2].

Why Uracil‑Acetamide Analogs Cannot Simply Interchange for 2-(2,4-Dioxo-1H-pyrimidin-6-yl)-N-methylacetamide


Subtle modifications to the uracil‑acetamide core cause measurable shifts in lipophilicity, polar surface area, and hydrogen‑bond capacity that directly alter membrane permeability, solubility, and target‑binding profiles. The presence of the N‑methylamide group in the 6‑position distinguishes 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide from its non‑methyl and positional‑isomer counterparts by significantly modulating LogP (Δ ≈ 0.65 units vs. the non‑methyl analogue) and TPSA (Δ ≈ −14 Ų) . Such differences can dictate the success of a medicinal‑chemistry campaign, making generic substitution risky without explicit comparative validation.

Quantitative Differentiation Evidence for 2-(2,4-Dioxo-1H-pyrimidin-6-yl)-N-methylacetamide Relative to Closest Analogs


Enhanced Lipophilicity vs. the Non‑Methyl Parent (ΔLogP = +0.65)

The N‑methyl group substantially increases lipophilicity relative to the primary amide congener. The target compound displays a calculated LogP of −1.6483 , while the non‑methyl analog 2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide shows an XLogP3 of −2.3 [1], giving a quantified difference of +0.65 log units. This gain in lipophilicity is predicted to improve passive membrane permeability, potentially enhancing intracellular or CNS exposure.

medicinal chemistry drug design ADME prediction

Reduced Topological Polar Surface Area vs. Non‑Methyl Analog (ΔTPSA = −14 Ų)

N‑methylation reduces the topological polar surface area (TPSA) from 108.81 Ų (non‑methyl analog) to 94.82 Ų (target compound) , a decrease of ~14 Ų. Lower TPSA correlates with improved passive trans‑cellular permeability, a property sought after for both small‑molecule inhibitors and PROTAC linkers.

structural biology permeability PROTAC design

Distinct Lipophilicity Profile vs. the 5‑Position Isomer (ΔLogP = −0.74)

Moving the acetamide‑methyl chain from the 6‑position (target) to the 5‑position (positional isomer) alters the lipophilicity profile. The 5‑isomer 5‑(acetylamino‑methyl)‑1H‑pyrimidine‑2,4‑dione has a reported LogP of −0.91 , compared to −1.65 for the target . This difference of −0.74 log units indicates that the 6‑substituted compound is notably more hydrophilic, which influences solubility and hydrogen‑bonding propensity.

positional isomer differentiation structure–property relationships HTE screening

High Purity (98%) for Reproducible Assay Outcomes

The target compound is routinely supplied at ≥98% purity , whereas many vendors list identical or similar compounds at 95% purity [1]. The 3% purity differential can be decisive in sensitive biochemical or biophysical assays where impurities introduce variability.

quality control assay reproducibility procurement standards

Molecular Weight Difference Enables Chromatographic Separation from Non‑Methyl Congener

The target compound (MW = 183.16 g·mol⁻¹ ) differs from the non‑methyl analog (MW = 169.14 g·mol⁻¹ [1]) by 14 Da (a methylene group), allowing facile discrimination by LC‑MS or GC‑MS during reaction monitoring or purity assessment.

synthetic chemistry purification analytical QC

Procurement‑Relevant Application Scenarios for 2-(2,4-Dioxo-1H-pyrimidin-6-yl)-N-methylacetamide


Lead Optimization for CNS‑Penetrant Candidates

The +0.65 LogP increase over the non‑methyl parent (Supporting evidence) makes this compound a better starting point for CNS‑oriented projects where higher lipophilicity is required to cross the blood‑brain barrier .

PROTAC Linker‑Warhead Conjugation

The reduced TPSA (94.82 Ų) and the presence of a single N‑methylamide handle facilitate incorporation into PROTAC systems, where favorable permeability and minimal polarity are essential for maintaining cellular activity .

High‑Throughput Screening with Stringent Purity Requirements

The ≥98% purity level reduces false‑positive/negative rates in enzymatic or cellular assays, making this compound suitable for screening campaigns where batch‑to‑batch consistency is critical .

Structure–Activity Relationship Studies of Positional Isomers

The 0.74‑log‑unit lipophilicity difference relative to the 5‑position isomer provides a clear variable for systematic SAR exploration of uracil‑based NNRTIs or HDAC ligands .

Quote Request

Request a Quote for 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.